Otaplimastat
Overview
Description
SP-8203, also known as Otaplimastat, is a quinazoline derivative that has garnered significant attention for its neuroprotective properties. This compound is primarily studied for its potential in treating ischemic stroke and other neurological conditions. It functions as a matrix metalloproteinase inhibitor, which helps in reducing the damage caused by delayed treatment of ischemic strokes .
Preparation Methods
The synthesis of SP-8203 involves several steps, starting with the formation of the quinazoline core. The reaction conditions typically include the use of specific catalysts and solvents to ensure the proper formation of the desired product. Industrial production methods for SP-8203 are designed to maximize yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
SP-8203 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce SP-8203.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield reduced quinazoline derivatives .
Scientific Research Applications
SP-8203 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of quinazoline derivatives in various chemical reactions.
Biology: SP-8203 is studied for its effects on cellular processes, particularly in relation to its neuroprotective properties.
Medicine: The compound is being investigated for its potential to treat ischemic stroke by reducing brain damage and improving recovery outcomes.
Industry: SP-8203 is used in the development of new pharmaceuticals aimed at treating neurological conditions
Mechanism of Action
The mechanism of action of SP-8203 involves the inhibition of matrix metalloproteinases, which are enzymes that degrade extracellular matrix components. By inhibiting these enzymes, SP-8203 helps to reduce the breakdown of the blood-brain barrier and minimize brain damage following an ischemic stroke. The compound also exhibits antioxidant properties, further contributing to its neuroprotective effects .
Comparison with Similar Compounds
SP-8203 is unique in its dual action as both a matrix metalloproteinase inhibitor and an antioxidant. Similar compounds include:
Tetracycline derivatives: These also inhibit matrix metalloproteinases but lack the antioxidant properties of SP-8203.
Minocycline: Another matrix metalloproteinase inhibitor with neuroprotective effects, but it has a different chemical structure and mechanism of action.
Doxycycline: Similar to minocycline, it inhibits matrix metalloproteinases but does not possess the same level of antioxidant activity as SP-8203
SP-8203 stands out due to its combined inhibitory and antioxidant properties, making it a promising candidate for treating ischemic stroke and other neurological conditions.
Properties
IUPAC Name |
N-[3-(2,4-dioxo-1H-quinazolin-3-yl)propyl]-N-[4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propylamino]butyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBPVOSFYUHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176758-04-5 | |
Record name | Otaplimastat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1176758045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SP-8203 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OTAPLIMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYE03B60KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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